molecular formula C11H8N2O2 B11902763 Methyl 7-cyano-1H-indole-2-carboxylate

Methyl 7-cyano-1H-indole-2-carboxylate

Cat. No.: B11902763
M. Wt: 200.19 g/mol
InChI Key: NNVOWPQMYKYCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-cyano-1H-indole-2-carboxylate is a substituted indole derivative characterized by a cyano group at the 7-position and a methyl ester at the 2-position of the indole ring.

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

methyl 7-cyano-1H-indole-2-carboxylate

InChI

InChI=1S/C11H8N2O2/c1-15-11(14)9-5-7-3-2-4-8(6-12)10(7)13-9/h2-5,13H,1H3

InChI Key

NNVOWPQMYKYCGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-cyano-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials include 7-cyanoindole and methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-cyano-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-cyano-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-cyano-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The cyano group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Structural Analogues with Nitro and Methyl Substituents

Several indole carboxylates with nitro or methyl substituents exhibit structural similarities to Methyl 7-cyano-1H-indole-2-carboxylate:

Compound Name CAS Number Substituents Similarity Score Key Properties/Applications
Ethyl 7-nitro-1H-indole-2-carboxylate 6960-46-9 7-NO₂, 2-COOEt 0.93 High reactivity in electrophilic substitution
Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate 1956355-82-0 4-CH₃, 7-NO₂, 2-COOMe 0.88 Enhanced steric hindrance affects crystallization
7-Nitro-1H-indole-2-carboxylic acid 6960-45-8 7-NO₂, 2-COOH 0.83 Acidic properties; used in coupling reactions

Key Observations :

  • The cyano group in this compound is electronically similar to nitro groups (both electron-withdrawing), but the cyano group offers better metabolic stability compared to nitro substituents in drug design .
  • Methyl esters (e.g., 2-COOMe) are commonly used as protecting groups for carboxylic acids, facilitating synthetic modifications .

Methoxy and Acetyl-Substituted Indole Derivatives

Methoxy and acetyl groups alter solubility and biological activity:

Compound Name CAS Number Substituents Key Findings
7-Methoxy-1H-indole-3-carboxylic acid 128717-77-1 7-OCH₃, 3-COOH Improved aqueous solubility due to polar methoxy group
Ethyl 5-methoxyindole-2-carboxylate N/A 5-OCH₃, 2-COOEt Used in fluorescence-based assays due to electron-donating OCH₃
Ethyl 7-acetyl-2-substituted indolizine-1-carboxylate N/A 7-Acetyl, 2-COOEt Demonstrated anticancer activity at 10–80 µg/mL

Comparison :

  • Methoxy groups enhance solubility but reduce electrophilicity compared to cyano groups.
  • Acetyl substituents (e.g., in indolizine derivatives) introduce ketone functionality, enabling hydrogen bonding and influencing bioactivity .

Spectroscopic and Physicochemical Properties

NMR and HRMS data from nitro-substituted analogues (e.g., δ 109.42 for C-7 in 7-nitroindole derivatives ) suggest that the cyano group in this compound would produce distinct deshielding effects in $^{13}\text{C}$-NMR spectra. Additionally, methyl esters typically exhibit molecular ion peaks at m/z ~253 in HRMS, as seen in related compounds .

Biological Activity

Methyl 7-cyano-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview of Biological Activities

This compound exhibits a broad spectrum of biological activities:

  • Anticancer : Induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
  • Antiviral : Shows potential antiviral properties against various viral infections.
  • Anti-inflammatory : Modulates inflammatory pathways, potentially useful in treating inflammatory diseases.
  • Antimicrobial : Demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Target of Action

This compound interacts with multiple biological targets, influencing various signaling pathways.

Mode of Action

The compound's mechanism involves several key processes:

  • Enzyme Modulation : The compound interacts with enzymes such as cytochrome P450, influencing the metabolism of xenobiotics and endogenous compounds.
  • Cellular Effects : It affects cellular processes by altering the structure and function of biomolecules like DNA and proteins.

Case Studies

  • Anticancer Activity : A study demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The compound was shown to inhibit anti-apoptotic proteins, leading to increased cell death in malignant cells.
  • Antiviral Properties : Research indicated that this compound exhibited inhibitory effects against HIV replication in vitro. The mechanism was attributed to the interference with viral entry and replication processes.
  • Anti-inflammatory Effects : In animal models, this compound reduced markers of inflammation, suggesting its potential utility in treating inflammatory disorders.

Pharmacokinetics

The compound has shown high gastrointestinal absorption, indicating effective oral bioavailability.

Cellular Interactions

This compound has been observed to interact with various cellular components:

  • DNA Binding : The compound can bind to DNA, potentially leading to alterations in gene expression.
  • Protein Interactions : It modulates protein functions by binding to specific sites, influencing enzymatic activities.

Comparative Analysis

CompoundBiological ActivityMechanism of Action
This compoundAnticancer, Antiviral, Anti-inflammatoryEnzyme modulation, DNA/protein interaction
Methyl 3-cyano-1H-indole-7-carboxylateAnticancer, AntiviralInduces apoptosis, inhibits viral replication
Methyl 1H-indole-3-carboxylateAntimicrobial, AntioxidantEnzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.